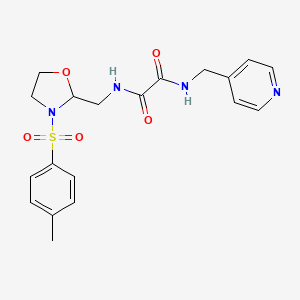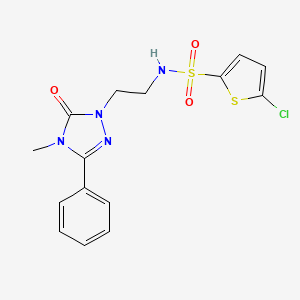![molecular formula C11H14N6O2S B2467202 N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097918-23-3](/img/structure/B2467202.png)
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD-9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a potential candidate for the treatment of EGFR-mutated NSCLC.
Scientific Research Applications
Synthesis and Characterization
Studies have focused on the synthesis and characterization of related pyrazole derivatives, highlighting methodologies that yield compounds with potential antitumor, antifungal, and antibacterial activities. For example, Titi et al. (2020) described the synthesis, characterization, and biological activity analysis of pyrazole derivatives, offering insights into the chemical properties and potential pharmaceutical applications of compounds within this chemical family (Titi et al., 2020).
Biological Activities
Research into the biological activities of pyrazolo[1,5-a]pyrimidines, closely related to the compound , has revealed their potential as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, demonstrating their structure-activity relationships and identifying potent antagonists of the 5-HT6 receptors, which could have implications for treating neurological disorders (Ivachtchenko et al., 2011).
Degradation and Environmental Impact
The degradation behaviors of sulfonylurea herbicides, which share structural motifs with N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine, have been studied to understand their stability and impact on the environment. Boschin et al. (2007) investigated the hydrolytic degradation of azimsulfuron, revealing pH-dependent degradation rates and identifying hydrolysis products, which are essential for assessing the environmental safety of such chemicals (Boschin et al., 2007).
Antimicrobial Applications
The quest for new antimicrobial agents has led to the exploration of heterocyclic compounds containing a sulfonamido moiety, including those structurally related to this compound. Azab et al. (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, showing high antibacterial activities, which underscores the potential of such compounds in developing new antimicrobial treatments (Azab et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as the ryanodine receptor (ryr) in insects .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes or receptors, leading to a disruption in the normal functioning of the target organism .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, such as antileishmanial and antimalarial effects .
Action Environment
Similar compounds have been shown to have varying degrees of stability and efficacy under different environmental conditions .
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-7-10(4-14-16)20(18,19)17-5-9(6-17)15-11-2-3-12-8-13-11/h2-4,7-9H,5-6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUWXQSZQHZHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)

![1-(Furan-2-ylmethyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2467125.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)
![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)


![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)